molecular formula C26H29N3O2S B2970045 1-(2,4-dimethylphenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 851937-28-5

1-(2,4-dimethylphenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2970045
CAS No.: 851937-28-5
M. Wt: 447.6
InChI Key: NBWZFAVFQDKMGN-UHFFFAOYSA-N
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Description

This thiourea derivative features a central thiourea (-NH-CS-NH-) core with three distinct substituents:

  • 2,4-Dimethylphenyl group: Aromatic moiety with electron-donating methyl groups at positions 2 and 2.
  • Furan-2-ylmethyl group: A heterocyclic furan ring attached via a methylene bridge.
  • 5-Methoxy-2-methylindole ethyl chain: A substituted indole (heteroaromatic) system with methoxy (5-position) and methyl (2-position) groups, linked via an ethyl spacer.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2S/c1-17-7-9-24(18(2)14-17)28-26(32)29(16-21-6-5-13-31-21)12-11-22-19(3)27-25-10-8-20(30-4)15-23(22)25/h5-10,13-15,27H,11-12,16H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWZFAVFQDKMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dimethylphenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiourea functional group, which is characterized by the presence of a sulfur atom bonded to a carbon atom that is also bonded to an amine. The unique combination of substituents on the thiourea structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds related to thioureas have shown IC50 values ranging from 1.29 to 14 µM against various cancer cell lines, including those associated with breast and pancreatic cancers . The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis through modulation of key signaling pathways.

Antibacterial Properties

Thioureas have also been evaluated for their antibacterial efficacy. Compounds similar to the one have shown potent activity against pathogenic bacteria, suggesting that this class of compounds could be effective in treating bacterial infections . Specifically, structure-activity relationship (SAR) studies indicate that modifications in the thiourea structure can enhance antibacterial potency.

Anti-inflammatory Effects

The anti-inflammatory potential of thiourea derivatives has been documented in various studies. For example, certain thioureas have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes . This suggests that the compound may also possess therapeutic benefits in inflammatory diseases.

Study 1: Anticancer Efficacy

A recent study synthesized several thiourea derivatives and evaluated their anticancer properties against human leukemia cell lines. The compound exhibited significant cytotoxicity with an IC50 value as low as 1.50 µM, demonstrating its potential as an effective anticancer agent .

Study 2: Antibacterial Activity

In another investigation, a series of thiourea derivatives were screened for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the aromatic rings significantly enhanced antibacterial activity, with some compounds achieving MIC values below 10 µg/mL .

Data Summary

Biological Activity IC50/MIC Values Reference
Anticancer (various cell lines)1.29 - 14 µM
Antibacterial (S. aureus)<10 µg/mL
Anti-inflammatoryNot specified

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

Compound Name Indole Substitution Molecular Formula Molecular Mass (g/mol) Key Differences
Target Compound 5-Methoxy-2-methyl Likely C₂₆H₃₀N₄O₂S ~478.6* Reference standard for comparison
1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-furylmethyl)-3-(4-methoxyphenyl)thiourea 5-Fluoro-2-methyl C₂₄H₂₄FN₃O₂S 437.53 Fluoro substitution at indole C5
3-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea 5-Methoxy-2-methyl C₂₅H₂₃FN₄O₂S 486.6 4-Fluorophenyl vs. 2,4-dimethylphenyl

Key Observations :

  • Fluoro vs.
  • Indole Positional Effects : Methoxy groups (electron-donating) at C5 could increase electron density in the indole ring, influencing π-π stacking interactions in biological targets .

Variations in Aromatic Substituents

Compound Name Aromatic Group Molecular Mass (g/mol) Key Differences
Target Compound 2,4-Dimethylphenyl ~478.6 Balanced steric/electronic effects
1-(3,5-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea 3,5-Dimethylphenyl 351.5 Symmetric methyl substitution
1-(4-Fluorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl 486.6 Electron-withdrawing fluorine

Key Observations :

  • Electronic Effects : Fluorine in 4-fluorophenyl () increases electronegativity, possibly enhancing hydrogen-bonding interactions with biological targets .

Heterocyclic Modifications

Compound Name Heterocyclic Group Molecular Mass (g/mol) Key Differences
Target Compound Furan-2-ylmethyl ~478.6 Oxygen-containing heterocycle
1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea 3,4,5-Trimethoxyphenyl ~630.7 Methoxy-rich aromatic system

Key Observations :

  • Furan vs. Trimethoxyphenyl : The furan group (target compound) offers a smaller, more rigid structure compared to the bulky, polar trimethoxyphenyl group (), which may improve membrane permeability .

Structural and Crystallographic Insights

  • Conformational Flexibility : Thiourea derivatives often adopt a planar conformation due to resonance stabilization, but substituents like 2,4-dimethylphenyl may introduce torsional strain, as seen in analogous structures resolved via X-ray crystallography .
  • Hydrogen Bonding : The thiourea NH groups are critical for intermolecular interactions. For example, in 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea (), NH···O hydrogen bonds stabilize the crystal lattice, a feature likely shared by the target compound .

Q & A

Q. What are the established synthetic routes for this thiourea derivative?

The compound can be synthesized via multicomponent reactions (MCRs), leveraging methods similar to those used for structurally related thioureas. For example:

  • MCR with indole derivatives : A protocol involving indole, aryl glyoxals, and Meldrum’s acid in acetonitrile (MeCN) under reflux, catalyzed by triethylamine (Et3N), followed by acetic acid (AcOH) cyclization and recrystallization from ethanol (EtOH) .
  • Thiourea formation : Reaction of chloroacetophenone derivatives with thioureas or thioamides in ethanol under reflux, followed by filtration and recrystallization . Key parameters include stoichiometric ratios (e.g., 1:1.1:1.35 for indole:glyoxal:Meldrum’s acid), solvent selection (polar aprotic vs. protic), and purification via recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterization?

  • Single-crystal X-ray diffraction : Provides unambiguous structural confirmation, with reported mean C–C bond accuracy of 0.002 Å and R factor = 0.041 .
  • NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to verify substitution patterns (e.g., methoxy, furan, and indole moieties).
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., 436.6 g/mol for a related thiourea ).

Q. What are the primary challenges in purifying this compound?

  • Recrystallization solvents : Ethanol and acetonitrile are commonly used, but polarity mismatches with hydrophobic substituents (e.g., 2,4-dimethylphenyl) may require gradient crystallization .
  • Column chromatography limitations : Thiourea derivatives often exhibit poor separation due to strong adsorption on silica; reversed-phase HPLC is preferred for high-purity isolation (>95%) .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy to monitor degradation in solutions stored under light/dark conditions.
  • Hygroscopicity testing : Karl Fischer titration for moisture uptake analysis, critical for thioureas prone to hydrolysis .

Q. What are the standard protocols for verifying biological activity in preliminary assays?

  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using 95% pure samples .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., H1299 lung carcinoma), with IC50 values compared to controls .

Advanced Research Questions

Q. How can reaction yields be optimized in multicomponent syntheses?

  • Solvent optimization : Replace MeCN with DMF to enhance solubility of aromatic intermediates .
  • Catalyst screening : Test ionic liquids or microwave-assisted catalysis to reduce reaction time and improve regioselectivity .
  • Stoichiometric adjustments : Use a 10% excess of Meldrum’s acid to drive cyclization efficiency .

Q. What strategies resolve contradictions in reported biological activities?

  • Purity validation : Compare activities of batches with 95% vs. >99% purity (e.g., HPLC-purified) to rule out impurity-driven artifacts .
  • Structural analogs : Synthesize and test derivatives lacking the methoxy or furan groups to isolate pharmacophoric contributions .
  • Standardized assays : Adopt OECD guidelines for reproducibility, including fixed incubation times and cell passage numbers .

Q. How does the electronic configuration of the thiourea moiety influence nucleophilic substitution?

  • Computational analysis : Density Functional Theory (DFT) calculations reveal electron-deficient sulfur atoms, making the thiourea susceptible to nucleophilic attack at the C=S bond .
  • Experimental validation : React with alkyl halides (e.g., methyl iodide) in DMSO to form S-alkylated products, monitored by <sup>13</sup>C NMR .

Q. What experimental designs are robust for SAR studies on indole and furan substituents?

  • Split-plot design : Vary substituents (e.g., methoxy vs. ethoxy on indole) while controlling reaction conditions (e.g., temperature, solvent) to isolate structural effects .
  • High-throughput screening : Use automated parallel synthesis to generate a library of analogs, followed by phenotypic screening .

Q. How can computational methods predict regioselectivity in modifications of the indole ring?

  • Molecular docking : Simulate binding interactions with target proteins (e.g., cytochrome P450) to prioritize C-3 or C-5 substitutions .
  • Hammett analysis : Correlate substituent electronic effects (σmeta, σpara) with reaction rates for electrophilic aromatic substitution .

Methodological Considerations

  • Data contradiction analysis : Cross-reference crystallographic (e.g., bond lengths ) and spectroscopic data to validate structural assignments.
  • Reproducibility frameworks : Adopt the quadripolar model (theoretical, epistemological, morphological, technical) to align synthesis, characterization, and bioassay protocols .

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